Cas no 93-15-2 (Methyl Eugenol)

메틸 유제놀(Methyl Eugenol)은 페닐프로파노이드 계열의 천유기 화합물로, 향료 및 농약 분야에서 널리 사용됩니다. 화학식은 C11H14O2이며, 클로브 오일, 바질 오일 등 다양한 식물에서 자연적으로 추출됩니다. 이 화합물은 강력한 달콤한 향을 지니고 있어 향수 및 식품 첨가제로 활용되며, 특히 과일 파리 등의 해충을 유인하는 효과가 있어 친환경 농약의 핵심 성분으로도 적용됩니다. 높은 선택적 유인 능력과 낮은 환경 독성을 특징으로 하며, 연구용 시약으로도 사용됩니다. 안정성이 우수하고 광범위한 용도로 인해 산업적 가치가 높습니다.
Methyl Eugenol structure
Methyl Eugenol structure
Product Name:Methyl Eugenol
CAS 번호:93-15-2
MF:C11H14O2
메가와트:178.227663516998
MDL:MFCD00008652
CID:34690
PubChem ID:24857155
Update Time:2025-10-22

Methyl Eugenol 화학적 및 물리적 성질

이름 및 식별자

    • Methyl eugenol
    • TIMTEC-BB SBB007916
    • 1-(3,4-Dimethoxyphenyl)-2-propene
    • 1,2-dimethoxy-4-(2-propenyl)-benzen
    • 1,2-Dimethoxy-4-allylbenzene
    • 1,3,4-Eugenol methyl ether
    • 4-allyl-1,2-dimethoxy-benzen
    • 4-Allyl-1,2-dimethyoxybenzene
    • 4-Allyl-1,2-dimethoxybenzene
    • 3-(3,4-Dimethoxyphenyl)-1-propene
    • Allyl-3,4-dimethoxybenzene
    • Eugenol methyl ether
    • 1,2-dimethoxy-4-(2-propen-1-yl)benzene
    • 1,2-DiMethoxy-4-(2-propenyl)benzene
    • 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
    • 1-allyl-3,4-dimethoxybenzene
    • 3,4-dimethoxyallylbenzene
    • 3-METHYLEUGENOL
    • 4-Allylveratrol
    • 4-allylveratrole
    • Allyl veratrole
    • FEMA 2475
    • femanumber2475
    • LEVO-ROSE OXIDE
    • O-Methyleugenol
    • [ "" ]
    • Methyleugenol
    • Eugenyl methyl ether
    • Methyl eugenol ether
    • Veratrole methyl ether
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)-
    • Methyl eugenyl ether
    • O-Methyl eugenol
    • 4-allyl-1,2-dimethoxy-benzene
    • Benzene, 4-allyl-1,2-dimethoxy-
    • ENT 21040
    • 1-(3,4-Dimethoxyphe
    • 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
    • Benzene, 4-allyl-1,2-dimethoxy- (8CI)
    • Veratrole, 4-allyl- (6CI)
    • 3,4-Dimethoxy-1-(2-propenyl)benzene
    • 3-(3,4-Dimethoxyphenyl)propene
    • Chavibetol methyl ether
    • Methylchavibetol
    • NSC 209528
    • NSC 8900
    • MLS001333206
    • MLS001333205
    • SMR000112378
    • MLS001065600
    • MLSMR
    • Methyl Eugenol
    • MDL: MFCD00008652
    • 인치: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
    • InChIKey: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
    • 미소: O(C)C1C(OC)=CC(CC=C)=CC=1
    • BRN: 1910871

계산된 속성

  • 정밀분자량: 178.09900
  • 동위원소 질량: 178.099379685 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 156
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 분자량: 178.23
  • 소수점 매개변수 계산 참조값(XlogP): 2.5
  • 토폴로지 분자 극성 표면적: 18.5

실험적 성질

  • 색과 성상: Oil
  • 밀도: 1.036 g/mL at 25 °C(lit.)
  • 융해점: −4 °C (lit.)
  • 비등점: 254-255 °C(lit.)
  • 플래시 포인트: ?? ?:230°F
    ?? ?:110°C
  • 굴절률: n20/D 1.534(lit.)
  • 용해도: 0.5g/l
  • 수용성: 불용했어
  • 안정성: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 18.46000
  • LogP: 2.43230
  • 냄새: Mild-spicy, slightly herbal odor
  • 굴절률: Index of refraction = 1.5340 at 20 °C/D
  • 용해성: 물에 녹지 않고 에탄올에 녹는다.
  • 머크: 6073
  • FEMA: 2475
  • 증기압: 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)

Methyl Eugenol 보안 정보

  • 기호: GHS07 GHS08
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H302,H315,H319,H335,H351
  • 경고성 성명: P261,P281,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:1
  • 위험 범주 코드: 22-36/37/38-40
  • 보안 지침: S26-S36/37/39
  • RTECS 번호:CY2450000
  • 위험물 표지: Xn
  • 위험 용어:R22; R36/37/38; R40
  • 독성:LD50 orally in rats: 1560 mg/kg (Jenner)
  • 저장 조건:2-8°C

Methyl Eugenol 세관 데이터

  • 세관 번호:29093090
  • 세관 데이터:

    ?? ?? ??:

    2909309090

    개요:

    2909309090 기타 방향에테르 및 할로겐대파생물\황화\질화파생물(아질화파생물 포함).?? ??:nothing.VAT:17.0%.?? ???:9.0%.??? ??:5.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2909309090 기타 방향에테르 및 그 할로겐대, 황화, 질화 또는 아질화 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%

Methyl Eugenol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
284424-5G
Methyl Eugenol
93-15-2
5g
¥257.69 2023-12-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
284424-100G
Methyl Eugenol
93-15-2
100g
¥716.65 2023-12-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M812785-2.5L
Methyleugenol
93-15-2 98%
2.5L
2,316.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W247502-SAMPLE-K
Methyl Eugenol
93-15-2 ≥98%, FCC
587.6 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W247502-1KG-K
Methyl Eugenol
93-15-2 ≥98%, FCC
1KG
1279.95 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W247502-10KG-K
Methyl Eugenol
93-15-2 ≥98%, FCC
10KG
9735.61 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W247502-25KG-K
Methyl Eugenol
93-15-2 ≥98%, FCC
25KG
23119.24 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
04607-50MG
Methyl Eugenol
93-15-2
50mg
¥1584.25 2025-01-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1360-500ml
Methyl Eugenol
93-15-2 98.0%(GC)
500ml
¥1005.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1360-25ml
Methyl Eugenol
93-15-2 98.0%(GC)
25ml
¥180.0 2022-06-10

Methyl Eugenol 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 60 °C
참조
Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents
Schumann, Herbert; Kaufmann, Jens; Schmalz, Hans-Guenther; Boettcher, Andreas; Gotov, Battsengel, Synlett, 2003, (12), 1783-1788

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  40 °C
1.2 17 h, 40 °C
참조
Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compounds
Krall, Eric M.; Serum, Eric M.; Sibi, Mukund P.; Webster, Dean C., Green Chemistry, 2018, 20(13), 2959-2966

합성 방법 3

반응 조건
1.1 Catalysts: Potassium fluoride ;  3 h, 0.25 MPa, 200 °C
참조
Method for preparing methyleugenol via methylation of eugenol with dimethyl carbonate
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydroxide
참조
Synthesis and functionality of eugenol-based polyacetylenes
Rahim, E. A.; Sanda, F., Journal of Physics: Conference Series, 2019, 1242,

합성 방법 5

반응 조건
1.1 Catalysts: Potassium carbonate ;  rt → 155 °C
1.2 5.5 h, 155 °C; 0.5 h, 155 °C
참조
Synthesis of methyleugenol with dimethyl carbonate as methylating agent
Sun, Li-yuan; Zhu, Kai, Linchan Huaxue Yu Gongye, 2013, 33(2), 139-143

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
참조
Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process
Gonzalez-Martinez, Daniel; Gotor, Vicente; Gotor-Fernandez, Vicente, Advanced Synthesis & Catalysis, 2019, 361(11), 2582-2593

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt; overnight, rt
1.2 1.5 h, rt; 3 h, 110 - 120 °C
참조
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min
1.2 30 min; 1 h, 103 °C
참조
Synthesis of new fused ring sultone from eugenol and its derivatives
Sudarma, I. M.; Hidayati, R.; Darmayanti, M. G., Rasayan Journal of Chemistry, 2020, 13(2), 1193-1198

합성 방법 9

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  1,2-Dibromoethane ;  rt; 2 h, reflux
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
참조
Synthesis method of eugenol methyl ether as flavoring agent
, China, , ,

합성 방법 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 60 °C
참조
Substituted dihydronaphthalenes as efflux pump inhibitors of Staphylococcus aureus
Thota, Niranjan; Reddy, Mallepally V.; Kumar, Ashwani; Khan, Inshad A.; Sangwan, Payare L.; et al, European Journal of Medicinal Chemistry, 2010, 45(9), 3607-3616

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
참조
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

합성 방법 12

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
참조
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Diglyme ;  4 h, 150 - 155 °C
참조
Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts
Maras, Nenad; Polanc, Slovenko; Kocevar, Marijan, Acta Chimica Slovenica, 2010, 57(1), 29-36

합성 방법 14

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Water
참조
Total Synthesis of (±)-Codeine Through 1,3-Dipolar Cycloaddition
Erhard, Thomas, 2011, , ,

합성 방법 15

반응 조건
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
참조
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

합성 방법 16

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 1 h, 20 °C; 1 h, 20 °C; 1 h, 20 °C → 40 °C
참조
Process for preparation of eugenol methyl ether
, China, , ,

합성 방법 17

반응 조건
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  5 h, 160 °C
참조
An example of using dimethyl carbonate as an environmentally benign methylating reagent
Phan, Thanh Binh; Le, Ngoc Thuc; Nguyen, Thi Thu Trang; Nguyen, Viet Tu; Nguyen, Thi Ngat, Tap Chi Hoa Hoc, 2011, 49(6), 680-684

합성 방법 18

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
참조
Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity
Maurya, Rakesh; Ahmad, Ausaf; Gupta, Prasoon; Chand, Kailash; Kumar, Manmeet; et al, Medicinal Chemistry Research, 2011, 20(2), 139-145

합성 방법 19

반응 조건
1.1 Reagents: Potassium carbonate ;  6 h, 170 °C
참조
Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis
Ouk, Samedy; Thiebaud, Sophie; Borredon, Elisabeth; Le Gars, Pierre, Green Chemistry, 2002, 4(5), 431-435

합성 방법 20

반응 조건
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride
참조
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; Yuan, Tien-Min; Kobayashi, Yuichi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

합성 방법 21

반응 조건
1.1 Solvents: Acetone ;  24 h, 60 °C
참조
Preparation of dihydronaphthalene derivatives as efflux pump inhibitors for treatment of infection
, India, , ,

합성 방법 22

반응 조건
1.1 Catalysts: Copper(II) 2-ethylhexanoate ,  5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ;  18 h, rt
참조
Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis
Tlahuext-Aca, Adrian; Candish, Lisa; Garza-Sanchez, R. Aleyda; Glorius, Frank, ACS Catalysis, 2018, 8(3), 1715-1719

합성 방법 23

반응 조건
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
참조
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

합성 방법 24

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
참조
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

합성 방법 25

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
참조
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Methyl Eugenol Raw materials

Methyl Eugenol Preparation Products

Methyl Eugenol 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-15-2)Methyl eugenol
주문 번호:LE1335;LE10361
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:40
가격 ($):discuss personally
Email:18501500038@163.com
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-15-2)Methyl Eugenol
주문 번호:JH109
인벤토리 상태:in Stock
재다:25kg
순결:98.00%
마지막으로 업데이트된 가격 정보:Monday, 8 January 2024 17:37
가격 ($): negotiated
Email:17464331@qq.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:93-15-2)Methyl eugenol
주문 번호:sfd18154
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:38
가격 ($):discuss personally
Email:sales2@senfeida.com

Methyl Eugenol 분광

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-15-2)Methyl eugenol
LE1335;LE10361
순결:99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의
Email
Shanghai Jinhuan Chemical CO., LTD.
(CAS:93-15-2)Methyl Eugenol
JH109
순결:98.00%
재다:25kg
가격 ($):문의
Email